2-(2,4-dichlorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide
CAS No.: 2640975-52-4
Cat. No.: VC11862268
Molecular Formula: C20H19Cl2N3O2
Molecular Weight: 404.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640975-52-4 |
|---|---|
| Molecular Formula | C20H19Cl2N3O2 |
| Molecular Weight | 404.3 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]acetamide |
| Standard InChI | InChI=1S/C20H19Cl2N3O2/c1-25-18(9-11-24-25)15-4-2-14(3-5-15)8-10-23-20(26)13-27-19-7-6-16(21)12-17(19)22/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26) |
| Standard InChI Key | YEBQWENURNPYKI-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Introduction
Synthesis
The synthesis of such a compound would typically involve multiple steps, including:
-
Starting Materials: 2,4-Dichlorophenol, acetic acid, and derivatives of 1-methyl-1H-pyrazol-5-ylphenyl ethylamine.
-
Reaction Conditions: Solvents like dimethylformamide (DMF) or dichloromethane might be used, with careful control of temperature and pressure to optimize yields.
-
Monitoring Techniques: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) could be employed to monitor the reaction progress.
Potential Applications
Given its structural features, this compound could have applications in:
-
Pharmaceuticals: Potential biological activities might include anti-inflammatory, antimicrobial, or anticancer properties, similar to other compounds with pyrazole and acetamide functionalities.
-
Agrochemicals: The dichlorophenoxy group could confer herbicidal or insecticidal properties.
Spectroscopic Analysis
Confirmation of the compound's structure would involve spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to identify the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of specific functional groups.
Biological Activity
While specific biological activity data for this compound is not available, similar compounds have shown:
-
Anti-inflammatory Activity: Compounds with pyrazole rings have been studied for their potential as anti-inflammatory agents.
-
Anticancer Activity: Some acetamide derivatives have demonstrated antimitotic effects against tumor cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume